molecular formula C14H14FNOS B10982301 5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide

5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide

Cat. No.: B10982301
M. Wt: 263.33 g/mol
InChI Key: ZIZQIKCDHSNHEX-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are significant synthetic methods for thiophene derivatives .

Chemical Reactions Analysis

5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: A cough suppressant containing a thiophene nucleus.

These compounds share similar structural features but differ in their specific substituents and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C14H14FNOS

Molecular Weight

263.33 g/mol

IUPAC Name

5-ethyl-N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C14H14FNOS/c1-3-11-7-10(8-18-11)14(17)16-13-6-9(2)4-5-12(13)15/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

ZIZQIKCDHSNHEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)C)F

Origin of Product

United States

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